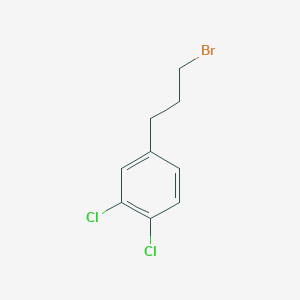

4-(3-bromopropyl)-1,2-dichloroBenzene

Descripción general

Descripción

4-(3-bromopropyl)-1,2-dichlorobenzene, also known as 4-bromo-1,2-dichlorobenzene, is an organobromine compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid with a melting point of 57-58°C. It is soluble in most organic solvents, and is a widely used reagent in organic synthesis. In addition to its use in research, this compound has been used in a variety of industrial applications, such as the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Aplicaciones Científicas De Investigación

Catalytic Oxidation Studies

Research has investigated the catalytic oxidation of related compounds like 1,2-dichlorobenzene. For instance, Krishnamoorthy, Rivas, and Amiridis (2000) explored the oxidation over transition metal oxides supported on TiO2 and Al2O3. They found differences in activity based on the metal oxide used, with Cr2O3 and V2O5 being the most active catalysts. This study provides insights into the potential catalytic applications of 4-(3-bromopropyl)-1,2-dichlorobenzene in similar settings (Krishnamoorthy, Rivas, & Amiridis, 2000).

Spectroscopic Studies

A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene by Vennila et al. (2018) revealed important insights into the electronic density and molecular geometry of similar compounds. Such studies are crucial for understanding the properties of this compound, particularly in terms of its potential applications in material science and molecular engineering (Vennila et al., 2018).

Zeolite Studies

Taralunga, Mijoin, and Magnoux (2006) investigated the catalytic destruction of 1,2-dichlorobenzene over zeolites, another area potentially relevant to this compound. They found that protonic zeolites were active in oxidizing 1,2-dichlorobenzene, indicating possible applications of this compound in similar catalytic processes (Taralunga, Mijoin, & Magnoux, 2006).

Solubility Studies

The solubility of 1-(3-bromopropoxy)-4-chlorobenzene, an intermediate in the manufacture of omoconazole nitrate, in aqueous ethanol mixtures was studied by Jiang et al. (2013). This study provides valuable data for the purification of related compounds like this compound by crystallization (Jiang et al., 2013).

Mecanismo De Acción

Target of Action

Brominated and chlorinated compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

Brominated and chlorinated compounds are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

Brominated and chlorinated compounds can potentially disrupt various biochemical pathways, leading to altered cellular functions .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Brominated and chlorinated compounds can potentially cause various cellular changes, including altered enzyme activity, disrupted cellular signaling, and potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-bromopropyl)-1,2-dichloroBenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

4-(3-bromopropyl)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRALASFODJNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)

![6-ethyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394832.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2394833.png)

![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)

![N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2394845.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2394846.png)